molecular formula C9H16O5 B1590468 Diethyl 2-ethoxymalonate CAS No. 37555-99-0

Diethyl 2-ethoxymalonate

Cat. No.: B1590468
CAS No.: 37555-99-0
M. Wt: 204.22 g/mol
InChI Key: PMIWYGMNGVBLCH-UHFFFAOYSA-N
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Description

Diethyl 2-ethoxymalonate is an organic compound with the molecular formula C9H16O5. It is a diethyl ester of 2-ethoxymalonate and is commonly used in organic synthesis. This compound is known for its versatility in various chemical reactions, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-ethoxymalonate can be synthesized through the alkylation of diethyl malonate with ethyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds as follows:

  • Diethyl malonate is deprotonated by sodium ethoxide to form the enolate ion.
  • The enolate ion then undergoes nucleophilic substitution with ethyl bromide to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar steps but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-ethoxymalonate undergoes various types of chemical reactions, including:

    Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.

    Hydrolysis: It can be hydrolyzed to form 2-ethoxymalonate and ethanol.

    Decarboxylation: Upon heating, it can undergo decarboxylation to yield ethyl acetate and carbon dioxide.

Common Reagents and Conditions:

    Alkylation: Sodium ethoxide and alkyl halides.

    Hydrolysis: Aqueous acid or base.

    Decarboxylation: Heat.

Major Products Formed:

    Alkylation: Substituted malonates.

    Hydrolysis: 2-ethoxymalonate and ethanol.

    Decarboxylation: Ethyl acetate and carbon dioxide.

Scientific Research Applications

Diethyl 2-ethoxymalonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It has potential therapeutic applications in the treatment of cancer, viral infections, and inflammatory diseases.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid, commonly used in malonic ester synthesis.

    Dimethyl malonate: A dimethyl ester of malonic acid, used in similar reactions as diethyl malonate.

    Ethyl acetoacetate: A beta-keto ester used in the synthesis of various heterocyclic compounds.

Uniqueness: Diethyl 2-ethoxymalonate is unique due to the presence of an ethoxy group, which provides additional reactivity and versatility in organic synthesis. This makes it a valuable reagent for the synthesis of complex molecules that are not easily accessible using other malonate esters.

Properties

IUPAC Name

diethyl 2-ethoxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIWYGMNGVBLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480012
Record name Diethyl ethoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37555-99-0
Record name Diethyl ethoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of diethyl oxalate (39.23 ml, 1.12 eq.) and ethyl ethoxyacetate (34.95 ml, 1 eq.) was added dropwise to a slurry of sodium ethoxide (18.64 g, 1.07 eq.) in toluene (100 ml) at 45-50° C. After dropping, the resulting solution was heated to 70-80° C. for 2 hrs and poured into 70 ml of 14% HCl with cooling. The resultant mixture was extracted with EA and the combined organic layers were washed with brine and dried in vacuo to give 55.86 g (93.7%) of a product.
Quantity
39.23 mL
Type
reactant
Reaction Step One
Quantity
34.95 mL
Type
reactant
Reaction Step One
Quantity
18.64 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Yield
93.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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